
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide, also known as CTB or CTB-001, is a novel psychoactive substance that belongs to the class of cathinones. It was first synthesized in 2017 by a team of researchers led by Dr. Zoltán Varga at the University of Szeged in Hungary. Since then, CTB has gained attention in the scientific community due to its potential therapeutic applications and unique properties.
Mecanismo De Acción
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, similar to other cathinones. This mechanism of action is believed to be responsible for its psychoactive effects and potential therapeutic applications.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to a range of physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its potential for abuse and addiction, which must be carefully monitored in any research involving N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide. One area of interest is its potential as a treatment for various neurological disorders, including depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the neurobiology of reward and motivation. Further research is needed to fully understand the potential benefits and limitations of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide in these areas.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide involves a multi-step process that starts with the reaction of 2-bromo-5-methylthiophene with tert-butyl (1-cyano-1-methylethyl)carbamate in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide. The synthesis of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide has been optimized to produce high yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide has shown potential for use in the treatment of various neurological disorders, including depression, anxiety, and addiction. In a study published in the journal Psychopharmacology, researchers found that N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide was able to reduce depressive-like behavior in rats. Another study published in the journal Neuropsychopharmacology found that N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide was able to reduce cocaine self-administration in rats, suggesting its potential as a treatment for addiction.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(5-methylthiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-4-14(3,10-15)16-13(17)7-5-6-12-9-8-11(2)18-12/h8-9H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNUGAOFVMZNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCCC1=CC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

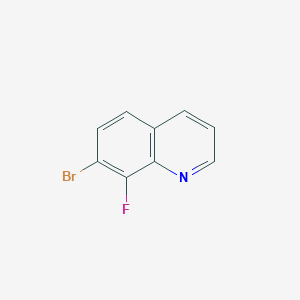

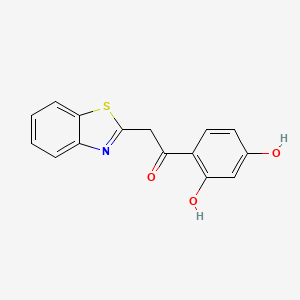
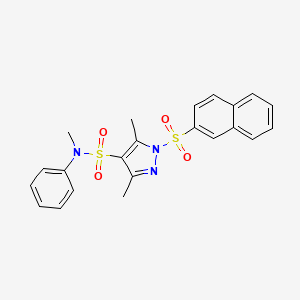

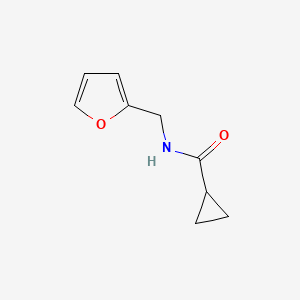
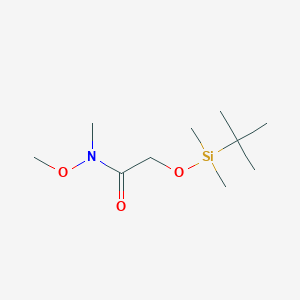
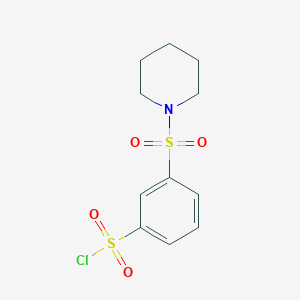
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
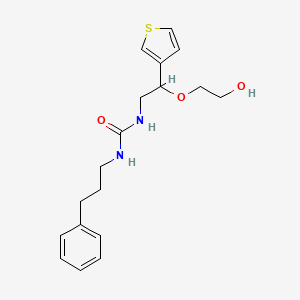

![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)

